N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide
Description
This compound is a benzamide derivative featuring a sulfonylethyl-linked 6,7-dimethoxy-3,4-dihydroisoquinoline core and a 2-(trifluoromethyl)benzamide moiety. The structural complexity arises from the integration of electron-withdrawing groups (sulfonyl, trifluoromethyl) and aromatic systems, which are critical for modulating physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O5S/c1-30-18-11-14-7-9-26(13-15(14)12-19(18)31-2)32(28,29)10-8-25-20(27)16-5-3-4-6-17(16)21(22,23)24/h3-6,11-12H,7-10,13H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQQLPNJXZZFLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC=CC=C3C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Cyclization of 3,4-Dimethoxy Phenethylamine
The 6,7-dimethoxy-3,4-dihydroisoquinoline scaffold is synthesized via a streamlined one-pot method (Patent CN110845410A). Key steps include:
- Formylation : Reacting 3,4-dimethoxy phenethylamine with ethyl formate under reflux to generate N-formyl-3,4-dimethoxy phenethylamine.
- Oxalyl Chloride Activation : Treating the formylated intermediate with oxalyl chloride to form a reactive acyl chloride species.
- Phosphotungstic Acid-Catalyzed Cyclization : Ring closure using phosphotungstic acid (0.5–1.0 mol%) in dichloromethane at 0–5°C achieves >75% yield of 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride.
Optimization Insight : Reducing reaction time from 24 hours to 8 hours by increasing catalyst loading to 1.5 mol% improves throughput without compromising purity (HPLC: 99.0%, single impurity ≤0.15%).
Synthesis of 2-(Trifluoromethyl)benzamide Derivatives
Sequential Fluorination and Hydrolysis (Patent CN113698315A)
The 2-(trifluoromethyl)benzamide moiety is prepared via:
- Fluorination : Treating 2,3-dichlorotrifluorotoluene with potassium fluoride in dimethylformamide (DMF) at 160°C to yield 2-fluoro-3-chlorotrifluoromethane (GC purity: 98.5%).
- Cyanide Substitution : Reacting with sodium cyanide in ethanol/water (4:1) at 80°C to form 2-chloro-6-trifluoromethylbenzonitrile (yield: 88.8%).
- Hydrogenative Dechlorination : Catalytic hydrogenation (5% Pd/C, H₂ 1.5 atm) removes chlorine, yielding 2-trifluoromethylbenzonitrile (HPLC: 98.1%).
- Hydrolysis to Benzamide : Basic hydrolysis (NaOH, 100°C) converts the nitrile to 2-(trifluoromethyl)benzamide (yield: 89.9%, purity: 97.3%).
Critical Note : Avoiding Raney nickel in hydrogenation minimizes sulfur contamination, ensuring compatibility with downstream sulfonylation.
Sulfonylation and Amide Coupling
Sulfur Trioxide-Mediated Sulfonation
The ethylsulfonyl linker is introduced via:
- Chlorosulfonation : Treating 6,7-dimethoxy-3,4-dihydroisoquinoline with chlorosulfonic acid at −10°C to form the sulfonyl chloride intermediate.
- Nucleophilic Displacement : Reacting the sulfonyl chloride with ethylenediamine in tetrahydrofuran (THF) at 25°C to yield 2-((2-aminoethyl)sulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
Carbodiimide-Mediated Amide Bond Formation
The final coupling employs:
- Activation : Treating 2-(trifluoromethyl)benzamide with N,N′-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in DMF to form the active ester.
- Coupling : Reacting the activated ester with the sulfonated ethylamine intermediate at pH 7–8 (yield: 82%, purity: 96.5%).
Alternative Approach : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) instead of DCC reduces side-product formation by 12%.
Comparative Analysis of Synthetic Routes
| Parameter | One-Pot Cyclization | Sequential Fluorination | Carbodiimide Coupling |
|---|---|---|---|
| Yield | 75% | 67–89% | 82% |
| Purity (HPLC) | 99.0% | 97.3% | 96.5% |
| Reaction Time | 8–12 h | 24–36 h | 4–6 h |
| Scalability | >10 kg | 5–10 kg | 1–5 kg |
Key Findings :
- The one-pot isoquinoline synthesis offers superior scalability for industrial applications.
- Sequential fluorination-hydrolysis ensures high regioselectivity for the trifluoromethyl group.
- EDC-mediated coupling balances speed and yield but requires rigorous purification.
Analytical Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, amide NH), 7.85–7.45 (m, 4H, benzamide aromatic), 4.12 (s, 4H, isoquinoline CH₂), 3.82 (s, 6H, OCH₃).
- IR (KBr): 1675 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (S=O asymmetric), 1160 cm⁻¹ (CF₃ bend).
- HRMS : m/z 527.1832 [M+H]⁺ (calc. 527.1829).
Industrial Considerations
Cost-Benefit Analysis
- Raw Materials : 3,4-Dimethoxy phenethylamine ($120/kg) vs. 2,3-dichlorotrifluorotoluene ($95/kg).
- Waste Management : The one-pot method generates 30% less aqueous waste compared to multistep routes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the isoquinoline ring.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The trifluoromethyl group and the benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Products may include sulfides or amines.
Substitution: Products depend on the nucleophile used, potentially forming new amides or thioethers.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Recent studies have highlighted the anticancer properties of benzamide derivatives, including the compound . Research indicates that compounds with similar structures exhibit selective cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of specific signaling pathways crucial for tumor growth and survival. For instance, benzamide derivatives have been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in cancer progression .
1.2 Neuroprotective Effects
The presence of the isoquinoline moiety in this compound suggests potential neuroprotective effects. Isoquinolines are known to interact with neurotransmitter systems, which can be beneficial in treating neurodegenerative diseases. Studies have indicated that similar compounds can enhance neuronal survival and function by modulating oxidative stress and inflammation .
Biochemical Interactions
2.1 Enzyme Inhibition
Compounds like N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide may act as inhibitors for various enzymes involved in metabolic processes. For example, research has shown that benzamide derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition can lead to reduced proliferation of cancer cells .
2.2 Interaction with Receptors
The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its ability to cross biological membranes and interact with specific receptors. Preliminary findings suggest that similar compounds may act as antagonists or agonists for certain G-protein coupled receptors (GPCRs), which are pivotal in numerous physiological processes .
Drug Development Insights
3.1 Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Research has demonstrated that modifications to the benzamide structure can significantly influence biological activity and selectivity towards target enzymes or receptors .
3.2 Clinical Trials and Future Directions
While there is promising preclinical data regarding this compound's potential applications, further clinical trials are necessary to evaluate its safety and efficacy in humans. The ongoing exploration of its pharmacokinetics and pharmacodynamics will be essential for future therapeutic applications.
Data Table: Summary of Applications
| Application Area | Details |
|---|---|
| Anticancer Activity | Inhibits HDACs; selective cytotoxicity against cancer cell lines |
| Neuroprotective Effects | Modulates oxidative stress; enhances neuronal survival |
| Enzyme Inhibition | Inhibits DHFR; affects DNA synthesis and cancer cell proliferation |
| Receptor Interaction | Potential GPCR modulation; influences various physiological processes |
| Structure-Activity Relationship | Modifications can enhance efficacy and selectivity; critical for drug design |
Case Studies
5.1 Case Study on Anticancer Properties
In a study examining various benzamide derivatives, it was found that specific modifications led to increased potency against breast cancer cell lines, showcasing the relevance of structural changes in enhancing therapeutic effects .
5.2 Case Study on Neuroprotection
Another investigation into isoquinoline derivatives indicated significant neuroprotective effects in models of Alzheimer's disease, highlighting their potential as therapeutic agents for neurodegenerative conditions .
Mechanism of Action
The exact mechanism of action would depend on the specific application. In a biological context, the compound might interact with proteins or enzymes, altering their function. The sulfonyl and trifluoromethyl groups could play key roles in binding to molecular targets, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and its closest analogs from the evidence:
Key Observations:
Linker Diversity: The target compound employs a sulfonylethyl linker, which contrasts with the methylene bridge in analogs.
Trifluoromethyl Group : The 2-(trifluoromethyl)benzamide moiety in the target compound is structurally analogous to agrochemicals like diflufenican (), suggesting possible applications in pesticide development. The CF₃ group improves metabolic stability and membrane permeability .
Dihydroisoquinoline Modifications: The 6,7-dimethoxy substitution on the dihydroisoquinoline core may enhance π-π stacking interactions with aromatic residues in enzyme binding pockets, similar to the role of halogenated phenyl groups in sulfentrazone .
Biological Activity
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a sulfonamide linkage and a trifluoromethyl group, which are known to enhance biological activity. The molecular formula is , with a molecular weight of approximately 413.39 g/mol. Its structure can be represented as follows:
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- In vitro studies showed that derivatives of isoquinoline structures possess cytotoxic effects against various cancer cell lines. Notably, compounds demonstrated IC50 values in the low micromolar range (e.g., HCC827 IC50 6.26 ± 0.33 μM) when tested against non-small cell lung cancer cells .
- Mechanism of Action : These compounds are believed to induce apoptosis in cancer cells through the inhibition of specific signaling pathways involved in cell proliferation and survival.
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties:
- In vitro assays have demonstrated effectiveness against a range of bacterial strains. For example, certain benzimidazole derivatives showed high antibacterial activity, suggesting that similar structures could be effective against resistant strains .
- Case Studies : A study evaluating the antimicrobial efficacy of various synthesized compounds found that those containing the isoquinoline moiety had enhanced activity against both Gram-positive and Gram-negative bacteria.
Data Table: Biological Activity Overview
Mechanistic Insights
The biological mechanisms underlying the activity of this compound can be attributed to:
Q & A
What are the key considerations for synthesizing N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide?
Basic
Synthesis of this compound requires multi-step organic reactions, often involving:
- Amide bond formation : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) to activate carboxyl groups for nucleophilic attack by amines .
- Sulfonylation : Introduce the sulfonyl group via reaction of a thiol intermediate with oxidizing agents (e.g., H₂O₂) or sulfonyl chlorides .
- Purification : Reverse-phase HPLC with acetonitrile/ammonium formate buffer (e.g., 43.5/56.5 v/v) ensures high radiochemical purity (>99%) for radiolabeled analogs, as seen in related compounds .
How can structural characterization of this compound be optimized for reproducibility?
Basic
Characterization relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C-NMR to confirm regiochemistry of the dihydroisoquinoline core and trifluoromethylbenzamide substituents .
- Mass spectrometry (MS) : ESI-MS or HR-ESIMS to verify molecular weight and isotopic patterns, critical for distinguishing trifluoromethyl (-CF₃) from other halogens .
- Chromatography : HPLC with UV detection (288 nm) ensures purity, especially for analogs with radioisotopes (e.g., ¹²⁵I or ¹⁸F) .
What experimental strategies are recommended to assess its interaction with sigma receptors?
Advanced
To study receptor binding:
- Radioligand displacement assays : Compete against known sigma-2 ligands (e.g., [¹²⁵I]RHM-4) in cell membranes. Use Scatchard analysis to calculate Kᵢ values .
- Autoradiography : Image receptor density in tissue sections using radiolabeled analogs (e.g., [¹⁸F]3) to correlate distribution with pharmacological activity .
- Structure-activity relationship (SAR) : Compare binding affinity with structural analogs (e.g., bromo or morpholino derivatives) to identify critical substituents .
How should researchers resolve contradictions in reported biological activities of similar compounds?
Advanced
Contradictions (e.g., varying IC₅₀ values) may arise from:
- Assay conditions : Standardize buffer pH, temperature, and receptor source (e.g., CHO-K1 vs. HEK293 cells) to minimize variability .
- Isotope effects : Radiolabeled analogs (¹²⁵I vs. ¹⁸F) can exhibit differing pharmacokinetics; validate using cold (non-radioactive) standards .
- Data normalization : Use internal controls (e.g., Hoechst 33342 for cell viability) to correct for non-specific binding or cytotoxicity .
What methodologies are effective for optimizing its blood-brain barrier (BBB) penetration?
Advanced
To enhance CNS bioavailability:
- LogP adjustments : Introduce polar groups (e.g., morpholino or pyrrolidine) to balance lipophilicity (target LogP ~2–3) while retaining sigma receptor affinity .
- Prodrug strategies : Mask sulfonyl or amide groups with ester linkages, cleaved by esterases in vivo .
- In silico modeling : Use Glide XP docking to predict interactions with BBB transporters (e.g., P-glycoprotein) and optimize steric/electronic properties .
How can researchers validate its anti-aggregation activity in neurodegenerative models?
Advanced
For Aβ or tau aggregation studies:
- Thioflavin T assays : Monitor fluorescence changes in Aβ₁₋₄₂ solutions under physiological conditions (pH 7.4, 37°C) with/without the compound .
- Cryo-EM : Resolve structural changes in fibril morphology at near-atomic resolution .
- Transgenic models : Test in APP/PS1 mice, measuring CSF levels via LC-MS to confirm brain penetration .
What are the best practices for derivatizing the trifluoromethylbenzamide moiety?
Advanced
To modify the -CF₃ group:
- Electrophilic substitution : Replace -CF₃ with -I or -Br via halogen exchange under Pd catalysis, retaining steric bulk .
- Bioisosteres : Substitute with -SO₂CH₃ or -CN to maintain hydrophobicity while altering metabolic stability .
- Protection/deprotection : Use tert-butyl groups to shield reactive sites during sulfonylation or amidation steps .
How to address low yields in the final sulfonylation step?
Advanced
Low yields (~30%) may result from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
